3,4-Dibromo-1,2-epoxybutane
Description
Contextual Significance of Epoxide and Vicinal Dihaloalkane Functionalities in Molecular Design
The epoxide, a three-membered cyclic ether, is a highly strained ring system, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of synthetic chemistry, enabling the introduction of two new functional groups with defined stereochemistry. libretexts.orgtransformationtutoring.com The ring-opening can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions and the substitution pattern of the epoxide. libretexts.orgtransformationtutoring.com Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom via an SN2 mechanism. libretexts.org In contrast, under acidic conditions, the nucleophile attacks the more substituted carbon atom, a process that has SN1-like character. libretexts.org This predictable and controllable reactivity makes epoxides essential building blocks in the synthesis of diols, amino alcohols, and other 1,2-difunctionalized compounds.
Vicinal dihaloalkanes, compounds bearing halogen atoms on adjacent carbon atoms, are also pivotal functional groups in molecular design. They are frequently employed as precursors to alkenes through dehalogenation reactions and can undergo double dehydrohalogenation to form alkynes. Furthermore, they can participate in nucleophilic substitution reactions, where the halogen atoms act as leaving groups. The nature of the halogen (iodine, bromine, or chlorine) influences its leaving group ability, with iodide being the best and chloride the poorest. The presence of two halogen atoms offers the potential for sequential and selective substitution, enabling the stepwise construction of complex molecules.
The combination of these two functionalities in a single molecule, as seen in dihalogenated epoxybutanes, creates a powerful synthetic tool. The interplay between the epoxide and the vicinal dihalides allows for a rich and diverse chemistry, enabling chemists to design and execute elegant and efficient synthetic strategies.
Historical Development of Synthetic Methodologies for Brominated Epoxybutanes
The synthesis of brominated epoxybutanes has evolved over time, with several methods being developed to access these valuable intermediates. One of the early and straightforward methods involves the direct bromination of an unsaturated epoxide. For instance, the reaction of butadiene monoxide with bromine yields 1,2-dibromo-3,4-epoxybutane. rsc.org This approach takes advantage of the reactivity of the double bond towards electrophilic addition of bromine.
Another common strategy is the epoxidation of a brominated alkene. This can be achieved using various epoxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). pearson.com The choice of the starting brominated alkene dictates the position of the bromine atoms in the final epoxybutane product. For example, epoxidation of 3,4-dibromo-1-butene would yield 3,4-dibromo-1,2-epoxybutane.
A patent describes a process for preparing this compound by reacting 3,4-epoxy-1-butene with bromine in the presence of a quaternary ammonium (B1175870) or phosphonium (B103445) halide compound in an organic, halogenation solvent. google.com This method aims to provide an efficient and selective route to the desired product.
Furthermore, biocatalytic approaches have been explored for the synthesis of enantiopure epoxides, including brominated derivatives. researchgate.net The use of microorganisms can offer high stereoselectivity, which is crucial for the synthesis of chiral drugs and other biologically active molecules. researchgate.net These enzymatic methods represent a greener and more sustainable alternative to traditional chemical synthesis. researchgate.net
The development of these synthetic methodologies has been driven by the increasing demand for halogenated epoxybutanes as versatile building blocks in organic synthesis. The ability to introduce both epoxide and bromine functionalities into a small molecule with control over their relative positions has opened up new avenues for the construction of complex target molecules.
Structural Isomerism and Stereochemical Considerations in Dibrominated Epoxide Systems
Dibrominated epoxybutanes can exist as various structural isomers and stereoisomers, which significantly impacts their chemical reactivity and utility in synthesis. The positions of the two bromine atoms and the epoxide ring on the butane (B89635) chain determine the structural isomerism. For example, 1,2-dibromo-3,4-epoxybutane and this compound are structural isomers with distinct chemical properties. rsc.orgacs.org
Stereochemistry adds another layer of complexity and opportunity. The presence of chiral centers in the molecule leads to the existence of enantiomers and diastereomers. For a molecule like this compound, there are three chiral centers (C1, C2, and C3), which could theoretically lead to 2³ = 8 stereoisomers. However, the actual number of stable stereoisomers may be influenced by steric and electronic factors.
The relative stereochemistry between the substituents on the epoxide ring (cis or trans) and the bromine atoms is crucial. For instance, the epoxidation of a cis-alkene will generally result in a cis-epoxide, while a trans-alkene will yield a trans-epoxide. transformationtutoring.com Similarly, the addition of bromine to a double bond can proceed through an anti-addition mechanism, leading to a specific diastereomer. pdx.edu
The stereochemical outcome of reactions involving dibrominated epoxides is of paramount importance, especially in the synthesis of chiral molecules. The configuration of the starting epoxide and the nature of the nucleophile and reaction conditions will determine the stereochemistry of the product. For example, the ring-opening of an epoxide via an SN2 mechanism proceeds with inversion of configuration at the attacked carbon center. libretexts.org This predictable stereochemical control is a powerful tool for asymmetric synthesis.
Understanding and controlling the structural isomerism and stereochemistry of dibrominated epoxide systems is essential for their effective application as building blocks in the synthesis of complex and stereochemically defined target molecules.
| Isomer | Number of Chiral Centers | Potential Stereoisomers |
| 1,2-Dibromo-3,4-epoxybutane | 3 | 8 |
| 2,3-Dibromo-1,4-epoxybutane | 2 | 4 |
| 1,4-Dibromo-2,3-epoxybutane | 2 | 4 (meso and enantiomeric pair) |
| This compound | 3 | 8 |
Note: The actual number of isolated stereoisomers may be less than the theoretical maximum due to factors like steric hindrance or the formation of meso compounds.
Role of this compound as a Multifunctional Building Block in Chemical Transformations
This compound is a prime example of a multifunctional building block, offering multiple reactive sites for chemical modification. acs.org The presence of the epoxide ring and two bromine atoms allows for a diverse range of transformations, making it a valuable precursor for the synthesis of various complex molecules.
The epoxide ring can undergo nucleophilic ring-opening reactions with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. libretexts.org This reaction introduces new functional groups at the C1 and C2 positions. The regioselectivity of the ring-opening can be controlled by the reaction conditions.
The bromine atoms at the C3 and C4 positions serve as excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at these positions. The differential reactivity of the primary and secondary bromine atoms can potentially allow for selective substitution.
Furthermore, the vicinal dibromide functionality can be converted into a double bond through dehalogenation, or into an alkyne via double dehydrohalogenation. These transformations provide access to unsaturated systems that can be further functionalized.
The combination of these reactive sites allows for the construction of highly functionalized and complex molecules. For instance, a sequential reaction could involve the ring-opening of the epoxide followed by substitution of the bromine atoms, leading to a tetra-functionalized butane derivative. The stereochemistry of the starting this compound will dictate the stereochemical outcome of these transformations, making it a valuable tool for stereoselective synthesis.
The versatility of this compound as a building block is highlighted by its use in the synthesis of various heterocyclic compounds, polyfunctional open-chain molecules, and as a monomer in polymerization reactions. acs.org Its ability to introduce multiple functionalities in a controlled manner makes it an important intermediate in the development of new materials and biologically active compounds.
| Functional Group | Type of Reaction | Potential Products |
| Epoxide | Nucleophilic ring-opening | Diols, amino alcohols, ether alcohols |
| Vicinal Dibromide | Nucleophilic substitution | Diamines, dithiols, dialcohols |
| Vicinal Dibromide | Dehalogenation | Alkenes |
| Vicinal Dibromide | Double dehydrohalogenation | Alkynes |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-dibromoethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVKDSDYRMOCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450511 | |
| Record name | 3,4-dibromo-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22480-49-5 | |
| Record name | 3,4-dibromo-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Approaches to the Synthesis of 3,4 Dibromo 1,2 Epoxybutane
Synthesis from Butadiene Derivatives
Derivatives of butadiene are the most common precursors for synthesizing 3,4-dibromo-1,2-epoxybutane. The two primary strategies involve different sequences of epoxidation and bromination.
Halogenation of Unsaturated Epoxides (e.g., Epoxidation of Butadiene followed by Bromination)
This approach involves the initial epoxidation of 1,3-butadiene (B125203) to form the unsaturated epoxide, 3,4-epoxy-1-butene (also known as butadiene monoxide). This intermediate possesses a terminal double bond that is susceptible to halogenation. The subsequent bromination of 3,4-epoxy-1-butene across the vinyl group yields the target compound, this compound. google.comsit.edu.cn
A documented method involves dissolving butadiene monoxide in a solvent like chloroform (B151607) and adding a solution of bromine, also in chloroform, over several hours at a controlled temperature of approximately 10°C. sit.edu.cn Following the reaction, a workup procedure involving washing with aqueous sodium hydrogen carbonate, drying, and evaporation of the solvent affords the desired 1,2-dibromo-3,4-epoxybutane. sit.edu.cn Another process describes the reaction of 3,4-epoxy-1-butene with bromine in the presence of a quaternary ammonium (B1175870) or phosphonium (B103445) halide compound, which can enhance the reaction. google.com
Table 1: Research Findings on Bromination of Butadiene Monoxide
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|
Sequential Epoxidation and Bromination of Butene Isomers
An alternative strategy involves brominating a butadiene-derived substrate first, followed by epoxidation. A key intermediate in this pathway is trans-1,4-dibromo-2-butene, which is accessible through the 1,4-addition of bromine to 1,3-butadiene. msu.edu The subsequent step is the epoxidation of the internal double bond of 1,4-dibromo-2-butene (B147587).
The epoxidation of alkenes is commonly achieved using peroxycarboxylic acids (peracids) like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netlibretexts.org However, the presence of electron-withdrawing bromine atoms on the carbons adjacent to the double bond in 1,4-dibromo-2-butene deactivates the alkene towards electrophilic attack, making the epoxidation more challenging than for simple alkenes. Despite this, the synthesis of the analogous chlorinated epoxide from 1,4-dichloro-2-butene is a known process, suggesting the feasibility of this route for the bromo-derivative. A Chinese patent describes the epoxidation of 1,4-dibromo-2-butene as part of a multi-step synthesis. google.com
Regio- and Stereoselective Formation of the Epoxide Ring
Controlling the regiochemistry and stereochemistry of the epoxide ring is crucial for an efficient synthesis.
Regioselectivity : In the pathway starting with the epoxidation of 1,3-butadiene (section 2.1.1), the reaction with reagents like m-CPBA selectively oxidizes one of the two double bonds. In conjugated dienes, monoepoxidation generally occurs at the more electron-rich double bond. acs.org In the reverse strategy (section 2.1.2), the starting material, 1,4-dibromo-2-butene, has only one double bond, so there are no regioselectivity issues concerning which bond to epoxidize.
Stereoselectivity : The epoxidation of an alkene with a peracid is a stereospecific reaction. ethz.ch This means the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. Since the bromination of butadiene primarily yields trans-1,4-dibromo-2-butene, its epoxidation would result in the formation of trans-2,3-bis(bromomethyl)oxirane. For achieving enantioselectivity, asymmetric epoxidation methods, such as the Sharpless epoxidation, can be employed for allylic alcohols, though their direct application to these specific substrates requires dedicated investigation. chim.it
Control of Relative Stereochemistry at the Brominated Carbons
The relative stereochemistry of the two bromine atoms is determined during the halogenation step of the unsaturated epoxide (pathway 2.1.1). The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. msu.edu The nucleophilic attack by the bromide ion (Br⁻) then occurs from the face opposite to the bromonium ion bridge. This mechanistic pathway results in a net anti-addition of the two bromine atoms across the double bond. msu.edu Consequently, the bromination of the vinyl group in 3,4-epoxy-1-butene is expected to produce the diastereomer of this compound where the two bromine atoms have an anti relationship.
Catalytic Methodologies in the Preparation of Dibrominated Epoxides
The use of catalysts can significantly improve the synthesis of halogenated epoxides by enhancing reaction rates, yields, and selectivity.
For the bromination of 3,4-epoxy-1-butene, a patented process utilizes a quaternary ammonium or phosphonium halide as a catalyst. google.com This catalytic system facilitates the addition of bromine to the double bond.
In the context of epoxide formation, various catalytic systems are known. While peracids can perform epoxidation stoichiometrically, catalytic methods involving metal complexes and a terminal oxidant (like hydrogen peroxide) are common. For the decarboxylation of butenyl carbonate to form epoxybutane, imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium bromide have been shown to be effective catalysts. nih.gov Hydroxyl-functionalized ionic liquids have also been developed as efficient catalysts for the cycloaddition of CO₂ with epoxides, which involves activation of the epoxide ring. osti.gov Such catalytic principles of epoxide activation could potentially be adapted for other transformations. Furthermore, copper-based catalysts have been explored for various reactions involving bromo-alkenes and epoxides, including "click" reactions and substitutions. organic-chemistry.orgacs.org
Mechanistic Investigations of 3,4 Dibromo 1,2 Epoxybutane Reactivity
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions by a variety of nucleophiles. The presence of the 3,4-dibromoethyl substituent significantly influences the regioselectivity and stereoselectivity of these transformations.
The outcome of the nucleophilic ring-opening of 3,4-dibromo-1,2-epoxybutane is highly dependent on the reaction conditions, particularly the pH of the medium. The attack can occur at either the C1 (primary) or C2 (secondary) carbon of the epoxide.
Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile, such as an amine, an alkoxide, or a thiolate, will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.com In the case of this compound, this is the C1 position. This pathway results in the formation of a secondary alcohol with "anti-Markovnikov" regioselectivity. The reaction is stereospecific, involving a backside attack that leads to an inversion of the stereochemical configuration at the C1 center. masterorganicchemistry.com
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. msu.edu The subsequent attack often follows a "Markovnikov-like" rule, where the nucleophile adds to the carbon atom that can better stabilize a developing positive charge, which is typically the more substituted carbon (C2). masterorganicchemistry.com This attack still occurs with inversion of configuration at the reaction center. msu.edu The resulting product is a primary alcohol.
The table below summarizes the expected regiochemical outcomes for the reaction of this compound with various nucleophiles under different catalytic conditions.
Table 1: Predicted Regioselectivity in the Nucleophilic Ring-Opening of this compound
| Nucleophile | Catalyst/Conditions | Predicted Major Attack Position | Expected Major Product Structure |
|---|---|---|---|
| Amine (R-NH₂) | None (Basic) | C1 (less hindered) | R-NH-CH₂(CHOH)CHBrCH₂Br |
| Alcohol (R-OH) | Acid (H⁺) | C2 (more substituted) | RO-CH(CH₂OH)CHBrCH₂Br |
| Alcohol (R-OH) | Base (to form RO⁻) | C1 (less hindered) | RO-CH₂(CHOH)CHBrCH₂Br |
The two bromine atoms on the C3 and C4 positions exert a strong electron-withdrawing inductive effect. This effect propagates through the carbon chain, increasing the electrophilicity of the C1 and C2 carbons of the epoxide ring. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack compared to non-halogenated analogues like 1,2-epoxybutane (B156178). wikipedia.org
This electronic influence can also affect the regioselectivity of the ring-opening. Under acidic conditions, the electron-withdrawing nature of the bromines destabilizes any carbocation character that might develop at the adjacent C2 position. This destabilization could potentially counteract the usual preference for attack at the more substituted carbon, although the outcome often depends on a fine balance between steric, electronic, and solvent effects. nih.gov
Catalysts are frequently employed to enhance the rate and control the selectivity of epoxide ring-opening reactions.
Acid Catalysis : Brønsted acids (e.g., H₂SO₄) or photoacid generators can catalyze the reaction by protonating the epoxide oxygen. canterbury.ac.nzrsc.org This facilitates C-O bond cleavage and promotes nucleophilic attack. The mechanism is generally considered a borderline A2 or SN2-type process, where the nucleophile attacks the carbon-oxygen bond as it breaks, leading to anti-addition. canterbury.ac.nz
Base Catalysis : In reactions with protic nucleophiles like alcohols or water, a base is used to deprotonate the nucleophile, thereby increasing its nucleophilicity. masterorganicchemistry.com The resulting alkoxide or hydroxide (B78521) ion then attacks the epoxide ring in a classic SN2 fashion at the least sterically hindered C1 position. masterorganicchemistry.com
Lewis Acid Catalysis : Lewis acids, such as zinc or tin compounds, coordinate with the epoxide oxygen atom. beilstein-journals.orgresearchgate.net This polarization of the C-O bond activates the epoxide for nucleophilic attack, similar to protonation in acid catalysis. The regioselectivity in Lewis acid-catalyzed reactions often favors attack at the more substituted carbon atom, C2. canterbury.ac.nz
The bromine atom at the C3 position is suitably located to act as an internal nucleophile in a process known as neighboring group participation (NGP). spcmc.ac.in This phenomenon is particularly relevant under conditions that favor carbocation formation or when external nucleophiles are weak or in low concentration.
The mechanism involves an intramolecular SN2 attack by the C3 bromine atom on the adjacent C2 carbon of the epoxide, leading to the formation of a five-membered cyclic bromonium ion intermediate. spcmc.ac.inresearchgate.net This intermediate is then attacked by an external nucleophile. The attack can occur at either of the carbons of the bromonium ion, leading to different outcomes:
Attack at the other carbon of the bromonium ion can lead to skeletal rearrangement.
This participation of the bromine atom can significantly alter the expected stereochemical and regiochemical course of the reaction compared to a simple external nucleophilic attack. researchgate.net
Reactivity at the Brominated Carbon Centers
In addition to the reactivity of the epoxide ring, the carbon-bromine bonds at positions C3 and C4 are also sites for nucleophilic substitution.
The compound possesses a secondary bromide at C3 and a primary bromide at C4. These centers can undergo nucleophilic substitution, either competing with or occurring after the initial epoxide ring-opening.
SN2 Reactions : Strong nucleophiles can displace the bromine atoms via an SN2 mechanism. The primary bromide at C4 is more susceptible to SN2 attack than the more sterically hindered secondary bromide at C3. Reactions with nucleophiles like thiolates or cyanides can lead to the substitution of one or both bromine atoms. rsc.orgnih.gov
SN1 Reactions : An SN1 pathway is generally less favored at these positions, particularly due to the electron-withdrawing nature of the adjacent functional groups (epoxide or the resulting alcohol), which would destabilize any carbocation intermediate.
The reaction of similar structures, such as 2,3-dibromo-1-propanol, with thiolates has been shown to yield rearranged products, suggesting that a complex sequence of reactions, including initial substitution followed by intramolecular rearrangements, can occur. nih.gov The ultimate product distribution depends on the nucleophile, solvent, and reaction conditions.
Table 2: Potential Substitution Reactions at Brominated Centers (Post-Epoxide Opening) Assuming initial ring-opening at C1 by H₂O to form 3,4-dibromo-1,2-butanediol
| Reagent (Nucleophile) | Target Center | Probable Mechanism | Potential Product |
|---|---|---|---|
| Sodium Thiolate (NaSR) | C4 (Primary) | SN2 | 3-Bromo-4-(alkylthio)-1,2-butanediol |
| Sodium Thiolate (NaSR) | C3 (Secondary) | SN2 | 4-Bromo-3-(alkylthio)-1,2-butanediol |
Elimination Reactions Leading to Unsaturated Linkages
Elimination reactions of this compound, typically dehydrobromination, are a key pathway to forming unsaturated compounds. These reactions are generally base-mediated and can proceed through different mechanisms, such as E2 (bimolecular elimination) or E1cB (unimolecular elimination via conjugate base), depending on the reaction conditions and the substrate's structure. iitk.ac.inyoutube.com
In the presence of a strong base, a proton is abstracted from a carbon atom adjacent to a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion. njchm.commsu.edu The regioselectivity of this elimination is influenced by factors such as the strength of the base and the steric environment of the substrate. iitk.ac.in For instance, the dehydrobromination of 1,2-dibromo-1-phenylethane to α-bromostyrene has been shown to proceed through an E1cB-like transition state within an E2 mechanism under phase-transfer catalysis conditions. pleiades.online The presence of lipophilic alcohols can further influence the reaction, leading to the formation of phenylacetylene. pleiades.online
The formation of unsaturated products from similar brominated compounds, such as 1,1-dibromo-1-alkenes, can also be achieved using bases like cesium carbonate, resulting in terminal alkynes. researchgate.net The stability of the forming double bond plays a significant role in the reaction's favorability, with more substituted alkenes often being the thermodynamically preferred products. iitk.ac.in
Table 1: Factors Influencing Elimination Reactions
| Factor | Influence on Reaction |
| Base Strength | Stronger bases generally increase the rate of E2 reactions. iitk.ac.in |
| Leaving Group | Better leaving groups (e.g., I > Br > Cl > F) accelerate the reaction rate. iitk.ac.in |
| Solvent | Polar aprotic solvents can enhance the rate of E2 reactions. iitk.ac.in |
| Substrate Structure | Increased substitution at the carbon bearing the leaving group can increase the E2 reaction rate due to the formation of a more stable, partially formed double bond in the transition state. iitk.ac.in |
Intermolecular and Intramolecular Cyclization Pathways Involving Bromine and Epoxide Functionalities
The dual functionality of this compound allows for both intermolecular and intramolecular cyclization reactions. These pathways often involve the nucleophilic character of the epoxide oxygen or an external nucleophile attacking one of the electrophilic carbons of the epoxide, followed by the involvement of the bromine atoms.
Intramolecular cyclization can occur through a "neighboring group" effect, where the epoxide oxygen, after ring-opening, acts as an internal nucleophile to displace an adjacent bromide ion. This can lead to the formation of cyclic ethers. The formation of a five-membered ring is often favored due to its stability. core.ac.uk For example, the reaction of 5-chloro-1,2-epoxypentane with an amine results in a tetrahydrofurfurylamine (B43090) derivative, demonstrating the propensity for five-membered ring formation. core.ac.uk Although three-membered ring formation is also possible, the stability of the resulting ring is a key consideration. core.ac.uk
Intermolecular cyclizations can be initiated by an external nucleophile. For instance, the reaction of 1,2-epoxybutane with niobium and tantalum pentahalides leads to the formation of dinuclear dihalo-tris(2-haloalcoholate) complexes through multiple epoxide insertions into the metal-halide bonds. unipi.it The synthesis of indolizine (B1195054) derivatives has been achieved through a one-pot, three-component reaction involving 1,2-epoxybutane as the solvent, which facilitates the cyclization process. mdpi.com
The stereochemistry of the starting epoxide and the reaction conditions play a crucial role in determining the stereochemical outcome of the cyclization. Acid-catalyzed cyclizations of epoxides can proceed through different mechanisms (A1, A2, or borderline A2), leading to products with either inversion or retention of configuration. canterbury.ac.nz The formation of halohydrins from alkenes, followed by base-induced intramolecular SN2 reaction, is a stereospecific method for epoxide synthesis, highlighting the importance of stereochemical control in cyclization reactions.
Photochemical and Radical Transformations of this compound
The presence of carbon-bromine bonds in this compound makes it susceptible to photochemical and radical-initiated transformations. Absorption of light can lead to the homolytic cleavage of the C-Br bond, generating bromine radicals and a carbon-centered radical. libretexts.org These reactive intermediates can then participate in a variety of subsequent reactions.
Photochemical reactions are governed by the principle that absorbed light provides the energy to activate molecules. dalalinstitute.com The quantum yield (Φ) measures the efficiency of a photochemical reaction. libretexts.org In the context of halogenated compounds, photodissociation is a common primary photochemical process. libretexts.org For instance, photolysis of diazomethane (B1218177) in the presence of 1,2-epoxypropane leads to the formation of higher homologues like 1,2-epoxybutane and 2,3-epoxybutane, suggesting the involvement of radical or carbene intermediates. researchgate.net
Radical reactions can also be initiated by other means, such as the use of radical initiators. Once formed, the carbon-centered radical on the butane (B89635) backbone can undergo various transformations, including intramolecular cyclization or intermolecular reactions. For example, intramolecular radical cyclization is a known method for forming cyclic structures. sigmaaldrich.cn
Furthermore, epoxides can influence radical reactions. In the photocatalytic bromination of ketones, the presence of an epoxide can scavenge the halogen acid produced, thereby inhibiting ionic side reactions and promoting regioselective free-radical bromination. rsc.org This indicates that the epoxide functionality in this compound could play a role in modulating its own radical-mediated transformations. It is important to note that compounds participating in atmospheric photochemical reactions are often classified as volatile organic compounds (VOCs). epa.gov
Quantum Chemical and Computational Studies of Reaction Mechanisms
Quantum chemical and computational methods provide powerful tools for investigating the intricate details of reaction mechanisms involving this compound at the molecular level. rsc.org These studies allow for the elucidation of transition state structures, the calculation of reaction energy profiles, and the analysis of electronic effects that govern the observed reactivity, regioselectivity, and stereoselectivity. researchgate.netresearchgate.net
Elucidation of Transition States and Energy Profiles
Computational chemistry enables the mapping of the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for different possible pathways, allowing for predictions of the most favorable reaction mechanism under specific conditions.
For epoxide reactions, quantum chemical calculations have been used to study the mechanisms of aminolysis, confirming the classical Parker-Isaacs mechanism involving a specific transition state. researchgate.net In the context of cyclization reactions, computational modeling can help to understand the elementary steps and possible heterocyclization pathways of primary intermediates. researchgate.net For example, studies on the acid-catalyzed rearrangements of epoxides have used computational methods to rationalize the formation of different products based on the stability of intermediates and the torsional strains in various transition states. canterbury.ac.nz
Analysis of Electronic Effects Governing Regioselectivity and Stereoselectivity
The regioselectivity and stereoselectivity of reactions involving this compound are determined by a combination of steric and electronic factors. purechemistry.org Quantum chemical calculations can provide a quantitative understanding of these effects. For instance, in the nucleophilic opening of an epoxide ring, the distribution of positive charge in the protonated epoxide can be calculated to predict which carbon atom is more susceptible to nucleophilic attack. youtube.com This is particularly relevant in acid-catalyzed reactions where a more substituted carbon may bear a larger partial positive charge, favoring attack at that position. youtube.com
Computational studies have also been employed to understand the stereochemical outcomes of reactions. For elimination reactions, the preference for an anti-periplanar arrangement of the departing hydrogen and bromide in an E2 mechanism can be rationalized through orbital overlap arguments, which can be visualized and quantified using computational models. msu.edu Similarly, for intramolecular cyclizations, the feasibility of backside attack in an SN2-type ring closure can be assessed by modeling the geometry of the transition state. The influence of substituent electronic effects on reaction barriers and product stabilities can also be analyzed, providing insights into why certain isomers are formed preferentially. acs.org
Advanced Applications of 3,4 Dibromo 1,2 Epoxybutane in Complex Organic Synthesis
As a Chiral Auxiliary and Precursor in Asymmetric Synthesis
In the field of asymmetric synthesis, where the goal is the selective production of a single stereoisomer, chiral auxiliaries and precursors are of paramount importance. wikipedia.orguwindsor.ca A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org While 3,4-dibromo-1,2-epoxybutane is not typically used as a recoverable auxiliary, its inherent chirality makes it a powerful chiral precursor or building block. When used in its enantiomerically pure form, it can introduce multiple, well-defined stereocenters into a target molecule that are retained in the final structure.
The synthesis of enantiomerically pure compounds is critical because biological systems, such as enzymes and receptors, often respond differently to different enantiomers of a chiral molecule. nih.gov The use of chiral epoxides is a well-established strategy for this purpose. The epoxide ring can be opened with high regioselectivity and stereospecificity by a variety of nucleophiles, establishing new stereocenters in a predictable manner. The bromine atoms in this compound offer additional sites for stereocontrolled transformations, further expanding its utility in constructing complex chiral molecules.
Table 1: Characteristics of Chiral Building Blocks in Asymmetric Synthesis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Inherent Chirality | The molecule exists as a pair of non-superimposable mirror images (enantiomers). | Available in specific stereoisomeric forms (e.g., (2R,3S) or (2S,3R)). |
| Stereospecific Reactions | Reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. | The epoxide ring opening is typically stereospecific (e.g., S_N2 attack leads to inversion of configuration). |
| Multiple Functional Groups | Presence of several reactive sites for further chemical modification. | Contains an epoxide and two C-Br bonds, allowing for sequential, site-selective reactions. |
| Transfer of Chirality | The chirality of the building block is incorporated into the final product. | The stereocenters of the epoxybutane backbone are retained in the synthesized molecule. |
Generation of Dithiols and Other Sulfur-Containing Compounds
This compound serves as a key starting material for the synthesis of polyhydroxy dithiols and other complex sulfur-containing molecules. A notable application is in the preparation of derivatives of 1,4-dithiothreitol and 1,4-dithioerythritol, which are important reducing agents in biochemistry. rsc.org
The synthesis pathway often involves a multi-step process. In one reported method, this compound undergoes acetolysis—reaction with acetic anhydride (B1165640) and an acid catalyst—to open the epoxide ring and form 1,2-dibromo-3,4-diacetoxybutane. rsc.org This intermediate, which now has its hydroxyl groups protected as acetates, can then be reacted with a sulfur nucleophile like potassium thiolacetate. This step displaces the bromine atoms to form the corresponding tetra-acetate of the dithiol. Subsequent deacetylation yields the final dithiol product. rsc.org This strategic use of the dibromoepoxybutane allows for the construction of a carbon backbone with specifically placed sulfur and oxygen functionalities.
Table 2: Synthesis of Dithiol Precursors from this compound
| Starting Material | Reagents | Intermediate Product | Final Product (after deacetylation) |
|---|
This approach highlights the compound's role in creating molecules with vicinal thiol groups, which are crucial motifs in various biologically active compounds and chemical reagents.
Precursor for the Synthesis of Novel Heterocyclic Systems
Heterocyclic compounds—cyclic structures containing at least one non-carbon atom in the ring—are ubiquitous in pharmaceuticals, agrochemicals, and materials science. pageplace.de The trifunctional nature of this compound makes it a promising precursor for a variety of novel heterocyclic systems, particularly those containing nitrogen, oxygen, or sulfur.
The synthetic strategy involves the sequential reaction of its electrophilic sites with appropriate nucleophiles. For example:
Epoxide Ring Opening: The epoxide can be opened by a primary or secondary amine. If a diamine is used, this can be the first step toward forming a nitrogen-containing heterocycle like a piperazine (B1678402) or a morpholine (B109124) derivative.
Intramolecular Cyclization: Following the initial ring-opening, the newly introduced nucleophilic group (e.g., a secondary amine or a hydroxyl group) can displace one of the bromine atoms in an intramolecular S_N2 reaction to form the heterocyclic ring.
Further Functionalization: The remaining bromine atom provides a handle for introducing additional substituents or for constructing more complex fused-ring systems.
Table 3: Potential Heterocyclic Cores from this compound
| Nucleophile | Potential Initial Adduct | Possible Heterocyclic Core |
|---|---|---|
| Ammonia / Primary Amine | Amino-bromo-butanol | Aziridine, Pyrrolidine, Piperidine derivatives |
| Hydrazine | Hydrazinyl-bromo-butanol | Pyrazolidine, Piperidazine derivatives |
| Ethylenediamine | Diamino-adduct | Piperazine derivatives |
This synthetic potential allows for the creation of diverse libraries of heterocyclic compounds from a single, versatile starting material.
Utility in the Construction of Carbon Skeletons for Natural Products and Analogues
The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemical control. Chiral epoxides are among the most valuable building blocks for this purpose. chim.it The regioselective ring-opening of a chiral epoxide with a carbon nucleophile, such as an organocuprate or a Grignard reagent, is a powerful method for carbon-carbon bond formation while setting a new stereocenter.
While specific total syntheses employing this compound are not widely documented, its structural motif is highly relevant. For instance, the synthesis of the dihydropyrone natural product (+)-hepialone was achieved using (R)-1,2-epoxybutane as a key chiral building block. chim.it In that synthesis, the epoxide was opened by a dithiane-derived carbanion to construct the core carbon framework. chim.it The same principle applies to this compound, with the added advantage that the two bromine atoms can be used for subsequent carbon-carbon bond-forming reactions (e.g., Suzuki or Stille couplings after conversion to an organometallic species) or for introducing other functionalities as required for the natural product target.
Table 4: Role in Natural Product Synthesis Strategies
| Synthetic Step | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Using an enantiomerically pure starting material to impart chirality to the final product. | Starting with (2R,3S)-3,4-dibromo-1,2-epoxybutane. |
| Regioselective C-C Bond Formation | Opening the epoxide with a carbon nucleophile to extend the carbon chain. | Reaction with a lithium dimethylcuprate to add a methyl group. |
| Iterative Cross-Coupling | Using the C-Br bonds for sequential metal-catalyzed cross-coupling reactions. | Stepwise formation of a complex polyketide-like chain. |
| Functional Group Interconversion | Converting the bromo and hydroxyl groups into other functionalities found in the target molecule. | Oxidation of the alcohol to a ketone; displacement of bromide with an azide (B81097). |
Integration into Multi-Step Synthetic Strategies for Polyfunctional Molecules
A polyfunctional molecule contains several different functional groups. 182.160.97 The design of efficient synthetic routes to such molecules requires careful strategic planning, often involving orthogonal protecting groups and chemoselective reactions. This compound is an excellent substrate for such strategies due to the differing reactivity of its functional groups.
A synthetic plan could involve the following hierarchy of reactions:
Epoxide Opening: The epoxide is generally the most reactive site, especially under acidic or basic conditions. It can be opened selectively in the presence of the less reactive alkyl bromides.
Primary Bromide Substitution: The primary bromide (at the C4 position) is more susceptible to S_N2 displacement than the secondary bromide. This allows for selective reaction at this position.
Secondary Bromide Substitution: The secondary bromide (at the C3 position) is the most sterically hindered and least reactive, typically requiring more forcing conditions for substitution.
This reactivity differential allows chemists to "unmask" and react each functional group in a controlled, stepwise manner. For example, the synthesis of a polyfunctional dithiol mentioned previously involves the sequential transformation of the epoxide and then the bromides to achieve the desired structure. rsc.org
Table 5: Illustrative Multi-Step Synthetic Strategy
| Step | Reaction | Functional Group Targeted | Result |
|---|---|---|---|
| 1 | Ring-opening with NaN₃ | Epoxide | Introduces an azide and a hydroxyl group. |
| 2 | Protection of the alcohol | Hydroxyl Group | Protects the -OH as a silyl (B83357) ether (e.g., TBDMS). |
| 3 | Substitution with KCN | Primary C-Br bond | Displaces the primary bromide to introduce a nitrile. |
| 4 | Elimination reaction | Secondary C-Br bond | Forms an alkene via E2 elimination. |
This hypothetical sequence transforms the simple starting material into a complex, polyfunctional amino alcohol with nitrile and alkene moieties.
Reactivity in Polymerization Initiator Systems and Monomer Design
In polymer chemistry, this compound and related halogenated epoxides have been studied for their reactivity in cationic polymerization. acs.orgacs.org Cationic ring-opening polymerization is a common method for producing polyethers from epoxide monomers. Research investigating the photoinitiated cationic polymerization of various epoxy-functionalized butenes found that halogenated derivatives like this compound were less reactive than their unsaturated analog, 3,4-epoxy-1-butene. acs.orgacs.org
The reduced reactivity can be attributed to the electron-withdrawing effects of the bromine atoms, which may destabilize the propagating cationic center on the polymer chain. Despite lower reactivity, these monomers can be incorporated into polymer structures. For example, this compound can be used in the polymerization to prepare polyether alcohols, which may find use in coating compositions. google.com
Furthermore, the bromine atoms on the resulting polymer backbone serve as reactive handles for post-polymerization modification. This allows for the synthesis of functional or graft copolymers, where new polymer chains or functional groups can be attached to the main polyether chain by displacing the bromide ions.
Table 6: Comparison of Reactivity in Photoinitiated Cationic Polymerization
| Monomer | Relative Reactivity | Key Structural Feature | Reference |
|---|---|---|---|
| 3,4-Epoxy-1-butene | High | Contains a vinyl group adjacent to the epoxide. | acs.orgacs.org |
| 1,2-Epoxybutane (B156178) | Moderate | Saturated alkyl chain. | acs.orgacs.org |
| This compound | Low | Contains two electron-withdrawing bromine atoms. | acs.orgacs.org |
Spectroscopic and Advanced Analytical Methodologies for Research on 3,4 Dibromo 1,2 Epoxybutane and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,4-dibromo-1,2-epoxybutane and its derivatives. emerypharma.comresearchgate.net One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons within the molecule. emerypharma.com However, for complex structures and stereochemical analysis, advanced 2D NMR techniques are essential.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between atoms. emerypharma.comacdlabs.com COSY reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. emerypharma.com For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings (2-4 bonds) between protons and carbons, which is crucial for piecing together the complete carbon skeleton and assigning substituents. ipb.pt
NOESY and ROESY for Stereochemical Analysis: The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are spatially close, irrespective of the number of bonds separating them. acdlabs.comacdlabs.com 2D NOE Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful experiments for determining the three-dimensional structure and stereochemistry of molecules. acdlabs.comcolumbia.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are typically within 4-5 Å of each other. acdlabs.comyoutube.com The presence of a cross-peak in a NOESY spectrum indicates spatial proximity between the corresponding protons, providing critical information for assigning relative stereochemistry. For small molecules, the NOE is positive, while for large molecules, it becomes negative. columbia.edu
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred technique as the ROE is always positive. columbia.edu ROESY also helps to differentiate between NOE and chemical exchange cross-peaks, as they can have different phases relative to the diagonal peaks. columbia.edu These techniques are invaluable for determining the stereochemical outcome of reactions involving this compound, for instance, in distinguishing between different diastereomeric products formed during nucleophilic ring-opening reactions.
The following table summarizes the application of various NMR techniques in the study of this compound and its derivatives:
| NMR Technique | Information Provided | Application in the Study of this compound Derivatives |
| ¹H NMR | Chemical shift, multiplicity, coupling constants, and integration of protons. emerypharma.com | Provides basic structural information and helps in the initial assignment of protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the number of unique carbon environments in the molecule. |
| COSY | Correlation between coupled protons. emerypharma.com | Establishes proton-proton connectivity within the molecule. |
| HSQC | Correlation between directly bonded protons and carbons. | Links protons to their attached carbons, aiding in the assignment of the carbon skeleton. |
| HMBC | Long-range correlation between protons and carbons (2-4 bonds). ipb.pt | Crucial for assembling the complete molecular structure, especially for complex derivatives. |
| NOESY | Through-space interactions between protons. acdlabs.comacdlabs.comyoutube.com | Determines relative stereochemistry and conformation by identifying spatially close protons. |
| ROESY | Through-space interactions, particularly useful for medium-sized molecules. ipb.ptcolumbia.eduresearchgate.net | Differentiates NOE from chemical exchange and provides stereochemical information when NOESY is ineffective. |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis. researchgate.netgoogle.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. epa.gov Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence or absence of key groups in this compound and its reaction products. For example, the characteristic stretching frequency of the epoxide ring can be monitored to follow the progress of a ring-opening reaction. The appearance of a broad O-H stretching band would indicate the formation of a hydroxyl group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. google.com It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For derivatives of this compound, Raman spectroscopy can provide information about the carbon-bromine and carbon-carbon backbone vibrations. srce.hr
The combination of FTIR and Raman spectroscopy can offer a more complete picture of the vibrational modes of a molecule. srce.hr For instance, in a study of 1,2-epoxybutane (B156178), both FTIR and Raman spectra were recorded to analyze its vibrational properties. researchgate.net
A table of expected vibrational frequencies for key functional groups in this compound and its potential derivatives is provided below:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Epoxide Ring | C-O stretch | 1250 | FTIR |
| Epoxide Ring | Ring breathing | 850-950 | FTIR, Raman |
| C-Br | Stretch | 500-600 | FTIR, Raman |
| O-H (alcohol) | Stretch (H-bonded) | 3200-3600 (broad) | FTIR |
| C-H (alkane) | Stretch | 2850-3000 | FTIR, Raman |
| C-O (alcohol) | Stretch | 1000-1260 | FTIR |
Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Elucidating Reaction Pathways and Characterizing Intermediates/Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds and for elucidating their structures, particularly when coupled with fragmentation techniques.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.combioanalysis-zone.com This is crucial for confirming the identity of newly synthesized derivatives of this compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS or MS²): Tandem MS involves multiple stages of mass analysis. wikipedia.org In a typical experiment, a precursor ion of a specific m/z is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. wikipedia.org This technique provides detailed structural information and is particularly useful for identifying unknown compounds and for elucidating reaction pathways by characterizing intermediates and products. waters.com By analyzing the fragmentation patterns, it is possible to deduce the connectivity of atoms within a molecule.
In the context of this compound research, MS techniques are vital for:
Confirming the molecular weight and elemental composition of starting materials, intermediates, and final products.
Identifying the products of reactions, such as nucleophilic ring-opening or rearrangement.
Providing evidence for proposed reaction mechanisms by detecting and characterizing transient intermediates. For example, in studying the reactions of epoxides, GC-MS has been used to analyze complex product mixtures. unipi.it
Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric/Diastereomeric Resolution
Chromatographic techniques are essential for separating mixtures of compounds, assessing purity, and resolving stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a widely used technique for the analysis of volatile and thermally stable compounds. epa.govlotusinstruments.com For research on this compound, GC-MS is suitable for:
Monitoring the progress of reactions.
Assessing the purity of synthesized compounds.
Identifying and quantifying the components of a reaction mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not suitable for GC analysis. mdpi.com For the derivatives of this compound, which may be less volatile or thermally sensitive, HPLC is a critical tool.
Chiral HPLC: Since this compound is a chiral molecule, its reactions can lead to the formation of enantiomers and diastereomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common method for separating enantiomers. chiralpedia.comchiralpedia.comcsfarmacie.czresearchgate.net The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. chiralpedia.com This allows for the determination of enantiomeric excess (ee) and the isolation of enantiopure compounds.
The following table outlines the applications of these chromatographic techniques:
| Chromatographic Technique | Principle | Application in the Study of this compound Derivatives |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection. | Purity assessment, reaction monitoring, and identification of volatile products. |
| Chiral HPLC | Separation of enantiomers based on their differential interactions with a chiral stationary phase. chiralpedia.com | Resolution of enantiomers, determination of enantiomeric purity, and isolation of enantiopure stereoisomers. |
| HPLC (achiral) | Separation of compounds based on their polarity and interactions with a stationary phase. mdpi.com | Purification of reaction products and separation of diastereomers. |
X-Ray Crystallography for Definitive Solid-State Structural Determination of Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of crystalline compounds at the atomic level. wikipedia.orgnih.gov It provides unambiguous information about bond lengths, bond angles, and stereochemistry.
For derivatives of this compound that can be obtained as single crystals, X-ray crystallography can:
Provide definitive proof of the molecular structure. jhu.edu
Unequivocally establish the relative and absolute stereochemistry of chiral centers.
Reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is considered the "gold standard" and is invaluable for confirming the structures of novel compounds and for understanding their chemical properties. In some cases, derivatization with heavy atoms can be employed to facilitate the structure determination process. nih.gov
Theoretical and Computational Chemistry Applied to 3,4 Dibromo 1,2 Epoxybutane
Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Properties, and Vibrational Frequencies
No published DFT studies specifically detailing the optimized ground state geometry, electronic properties (such as HOMO-LUMO gap, charge distribution, or electrostatic potential maps), or calculated vibrational frequencies for 3,4-Dibromo-1,2-epoxybutane were found.
High-Level Ab Initio Calculations for Benchmark Data
There is no available literature presenting high-level ab initio calculations (e.g., Coupled Cluster or Møller-Plesset perturbation theory) that would serve as benchmark data for the energetic and structural parameters of this compound.
Conformational Analysis and Potential Energy Surface Exploration
A detailed conformational analysis, which would involve mapping the potential energy surface by rotating the dihedral angles of the butane (B89635) backbone to identify stable conformers and transition states of this compound, has not been reported in the scientific literature.
Molecular Dynamics Simulations to Investigate Solvent Effects and Dynamic Processes
No studies employing molecular dynamics simulations to investigate the behavior of this compound in solution, its interaction with solvent molecules, or its dynamic processes over time were identified.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There are no computational studies in the available literature that predict spectroscopic parameters (e.g., NMR chemical shifts, IR/Raman vibrational modes) for this compound and compare them with experimental spectra.
Computational Modeling of Catalytic and Stereoselective Transformations
The scientific literature lacks computational models detailing the mechanisms of catalytic or stereoselective transformations involving this compound, such as its ring-opening reactions. While studies exist for other epoxides, this specific compound has not been the subject of such published research. mdpi.comresearchgate.net
Emerging Research Directions and Future Prospects in 3,4 Dibromo 1,2 Epoxybutane Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of 3,4-Dibromo-1,2-epoxybutane will likely focus on improving efficiency and sustainability compared to traditional methods. Current synthetic approaches for epoxides often involve the epoxidation of alkenes with peroxyacids or the cyclization of halohydrins. organicchemistrytutor.comorientjchem.org For a dibrominated compound like this, a key challenge is the selective and stereocontrolled introduction of both the bromine atoms and the epoxide ring.
Future research could explore:
Greener Oxidation Systems: Moving away from stoichiometric oxidants like meta-chloroperoxybenzoic acid (mCPBA), which generate significant waste, towards catalytic systems using hydrogen peroxide or even molecular oxygen as the terminal oxidant. orientjchem.org The use of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically accelerate epoxidation with hydrogen peroxide through the formation of hydrogen-bonding networks, a strategy that could be applied here. organicchemistrytutor.com
Integrated Halogenation and Epoxidation: Developing one-pot or tandem reactions that combine the bromination of a suitable C4 precursor (like butadiene or a butenol (B1619263) derivative) with subsequent epoxidation. This would reduce the number of separate purification steps, saving time, solvents, and energy.
Bio-based Precursors: Investigating routes starting from bio-derived C4 molecules, such as butanediols, which can be converted to unsaturated precursors for epoxidation. nih.gov A two-step process involving carbonylation and subsequent decarboxylation has been shown to be effective for producing epoxybutane from butanediol. rsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound (This table is illustrative and based on general principles of epoxide synthesis)
| Route | Precursor | Key Reagents | Potential Advantages | Potential Challenges |
| Halohydrin Cyclization | 3,4-Dibromo-1-butene | NBS, H₂O; then Base | Well-established method. | Regio- and stereoselectivity control. |
| Alkene Epoxidation | 3,4-Dibromo-1-butene | H₂O₂, Catalyst | Atom-economical, sustainable. | Catalyst development, side reactions. |
| Tandem Reaction | 1,3-Butadiene (B125203) | Br₂, H₂O₂, Catalyst | Process intensification. | Complex reaction optimization. |
Exploration of Novel Organocatalytic and Transition Metal-Catalyzed Transformations
The dual reactivity of the epoxide and the carbon-bromine bonds makes this compound a prime candidate for complex transformations catalyzed by either organocatalysts or transition metals.
Organocatalysis: Asymmetric organocatalysis, which earned the 2021 Nobel Prize in Chemistry, offers powerful methods for enantioselective reactions. acs.org Chiral organocatalysts, such as proline or chiral phosphoric acids, could be employed for the asymmetric ring-opening of a meso-form of this compound. acs.org This would provide access to chiral building blocks containing multiple functional groups, which are highly valuable in medicinal chemistry. The bifunctional nature of some organocatalysts could activate the epoxide and a nucleophile simultaneously, leading to high stereocontrol. acs.org
Transition Metal Catalysis: Transition metals are renowned for their ability to catalyze a vast array of reactions, including cross-coupling and C-H activation. nih.gov For this compound, research could focus on:
Selective Cross-Coupling: Utilizing the differential reactivity of the bromine atoms. For instance, a palladium or copper catalyst could selectively activate the more reactive C-Br bond for a Suzuki or Sonogashira coupling, leaving the second C-Br bond and the epoxide intact for subsequent transformations.
Isomerization and Rearrangement: Transition metal complexes, particularly those of rhodium or gold, are known to catalyze the isomerization of epoxides to allylic alcohols or ketones. nih.govnih.gov The presence of the bromo-substituents would influence the electronic properties and steric environment, potentially leading to novel rearrangement pathways.
Chemoenzymatic Approaches for Stereoselective Synthesis
Chemoenzymatic synthesis merges the best of chemical and biological catalysis to create efficient and highly selective reaction pathways. acs.org For a chiral molecule like this compound, enzymes could offer unparalleled stereocontrol.
Kinetic Resolution: A racemic mixture of this compound could be resolved using enzymes like epoxide hydrolases or lipases. These enzymes would selectively react with one enantiomer, leaving the other unreacted and in high enantiomeric purity.
Enzyme-Catalyzed Ring Opening: Specific enzymes could catalyze the ring-opening of the epoxide with various nucleophiles (e.g., azides, amines, thiols) with high regio- and stereoselectivity, a common challenge in traditional chemical methods. researchgate.net
Engineered Enzymes: The discovery and engineering of novel enzymes could lead to biocatalysts capable of performing transformations not seen in nature, such as selective dehalogenation or participating in complex cascade reactions starting from the dibromo-epoxide. acs.org
Microfluidic and Flow Chemistry Applications for Enhanced Reaction Control
Flow chemistry, which involves performing reactions in continuous-flow reactors like microreactors, offers significant advantages in safety, efficiency, and scalability. Current time information in Bangalore, IN.acs.org Given that reactions involving epoxides can be highly exothermic and that halogenated reagents can be hazardous, flow chemistry is an ideal platform for studying the reactivity of this compound.
Key benefits would include:
Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with exothermic events or the handling of toxic materials. acs.orglibretexts.org
Precise Control: The superior heat and mass transfer in microfluidic systems allows for precise control over reaction temperature, pressure, and residence time, which can lead to higher selectivity and yields. Current time information in Bangalore, IN.libretexts.org
Rapid Optimization: Automated flow systems enable high-throughput screening of reaction conditions (catalysts, solvents, temperatures), dramatically accelerating the discovery of optimal synthetic protocols.
Access to Novel Reactivity: The ability to operate at high temperatures and pressures can unlock novel reaction pathways that are inaccessible in standard batch chemistry. libretexts.org
Table 2: Potential Flow Chemistry Applications for this compound Chemistry (This table is illustrative and based on general principles of flow chemistry)
| Application | Flow Chemistry Advantage | Expected Outcome |
| Epoxide Ring-Opening | Superior temperature control. | Minimized side products from exothermic reactions. |
| Catalyst Screening | Automated, high-throughput setup. | Rapid identification of optimal catalysts. |
| Hazardous Reactions | Small reactor volume, in-line quenching. | Safe handling of reactive intermediates. |
| Photochemical Reactions | High surface-to-volume ratio. | Efficient light penetration for photochemical transformations. |
Design of Advanced Materials Precursors through Tunable Reactivity
The presence of three distinct reactive sites—an epoxide and two carbon-bromine bonds—makes this compound a potentially versatile precursor for advanced materials. Its tunable reactivity allows for sequential or orthogonal functionalization.
Polymer Synthesis: The epoxide group can undergo ring-opening polymerization to form polyethers. The bromine atoms along the polymer backbone could then be used as grafting points for further functionalization, leading to the creation of complex polymer architectures. Ring-opening copolymerization (ROCOP) with monomers like CO₂ could yield functional polycarbonates. nih.govfrontiersin.org
Surface Modification: The molecule could be used to functionalize surfaces. For example, the epoxide could react with surface hydroxyl or amine groups, leaving the bromo-substituents available for further "click" chemistry-type reactions to attach other molecules. The thiol-epoxide reaction is one such "click" reaction that could be employed. orientjchem.org
Cross-linking Agents: The multiple reactive sites could be exploited to create novel cross-linking agents for resins and polymers, potentially imparting properties like flame retardancy (due to the bromine content) and increased thermal stability.
Elucidation of Complex Reaction Networks Involving Multifunctional Halogenated Epoxides
A fundamental area of future research will be to map the complex reaction networks of this compound. The interplay between the epoxide and the two bromine atoms can lead to a rich and complex chemical reactivity, including rearrangements, eliminations, and intramolecular cyclizations.
For instance, reaction with a nucleophile could proceed via:
Epoxide opening: The nucleophile attacks one of the epoxide carbons. researchgate.net
Substitution: The nucleophile displaces one of the bromine atoms.
Intramolecular cyclization: After initial epoxide opening, the newly formed alcohol could displace an adjacent bromine atom to form a new cyclic ether.
Understanding how reaction conditions (solvent, temperature, catalyst, type of nucleophile) dictate the outcome is crucial for harnessing the synthetic potential of this molecule. researchgate.net Computational chemistry and theoretical calculations will likely play a key role alongside experimental studies to predict and rationalize the observed reactivity, mapping out the potential energy surfaces for competing reaction pathways. organicchemistrytutor.comrsc.org
Q & A
Q. What are the key steps for synthesizing 3,4-Dibromo-1,2-epoxybutane, and how can intermediates be characterized?
Synthesis typically involves two stages: (1) epoxidation of 1,3-butadiene to form 1,2-epoxybutane, followed by (2) regioselective bromination at the 3 and 4 positions. For characterization of intermediates:
- Epoxidation : Confirm epoxy ring formation via ¹H NMR (δ ~3.0–3.5 ppm for epoxy protons) and FT-IR (stretching at ~1250 cm⁻¹ for C-O-C).
- Bromination : Use GC-MS to monitor bromine addition, ensuring no over-bromination or ring-opening. Quantify purity via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How is the molecular weight of this compound calculated, and what experimental techniques validate it?
Q. What safety protocols are critical when handling brominated epoxides like this compound?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation; brominated epoxides are volatile and irritants.
- Storage : In amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation. Reference safety sheets for structurally similar compounds (e.g., brominated butanes) for spill management .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating 1,2-epoxybutane derivatives be addressed?
- Catalytic Control : Use Lewis acids (e.g., FeBr₃) to direct bromine to the less hindered 3 and 4 positions.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for regioselective addition.
- Kinetic Monitoring : Track reaction progress via in situ Raman spectroscopy (Br-Br stretch at ~240 cm⁻¹) to optimize time and temperature .
Q. What analytical contradictions arise in characterizing this compound, and how are they resolved?
- NMR Splitting : Vicinal bromines cause complex splitting patterns. Use ²D NMR (COSY, HSQC) to assign signals.
- Mass Spec Fragmentation : Bromine isotopes (⁷⁹Br/⁸¹Br) create M+2 peaks. Validate with isotopic pattern simulations (e.g., m/z 216/218/220 for [M+H]⁺).
- Contradictory Melting Points : Cross-reference DSC data with crystallography studies to confirm polymorphism or hydration .
Q. How does the epoxy ring’s reactivity influence downstream applications (e.g., polymer crosslinking)?
- Ring-Opening Pathways : Under basic conditions (e.g., NaOH), the epoxy ring opens to form diols, altering functionality.
- Stability Studies : Use TGA to assess thermal stability (decomposition >150°C) and FT-IR to track epoxy ring integrity during storage.
- Crosslinking Efficiency : Test with model diols (e.g., ethylene glycol) and quantify via GPC to measure molecular weight increases .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for this compound synthesis?
- Source Variability : Compare starting material purity (e.g., 1,3-butadiene vs. commercial epoxybutane).
- Side Reactions : Bromine may oxidize the epoxy ring; use HPLC-MS to detect byproducts like dibromodiols.
- Replication : Reproduce methods with strict stoichiometric control (e.g., 2.05 eq Br₂ for full di-substitution) .
Methodological Recommendations
- Synthetic Optimization : Design a fractional factorial experiment (e.g., varying Br₂ equivalents, temperature) to map yield vs. purity.
- Advanced Characterization : Pair X-ray crystallography with DFT calculations to resolve stereochemical ambiguities.
- Safety Validation : Conduct reactivity hazard testing (e.g., DSC for exothermic decomposition) before scaling up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
